molecular formula C17H14O5 B191349 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one CAS No. 75199-40-5

3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one

Cat. No. B191349
CAS RN: 75199-40-5
M. Wt: 298.29 g/mol
InChI Key: PWSUUSZLVOWNGI-UHFFFAOYSA-N
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Description

The compound seems to be a type of flavonoid, which are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects . These molecules are found in a variety of fruits and vegetables .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzene ring, which is a ring of six carbon atoms each bonded with one hydrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely, but they often include properties such as melting point, boiling point, and solubility .

Scientific Research Applications

Antioxidative Properties

3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one demonstrates notable antioxidative properties. A study by Li et al. (2020) found that compounds similar to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, isolated from the resinous wood of Aquilaria sinensis, exhibited strong ABTS•+ radical scavenging activity. This implies a potential role in protecting against oxidative stress-related damage in biological systems (Li et al., 2020).

Structural and Chemical Analysis

The molecular structure and chemical properties of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and its derivatives have been extensively studied. For example, Salam et al. (2021) investigated the structural features and conformational changes of 3-benzylchroman-4-ones, which are structurally related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one, providing insights into their stability and reactivity (Salam et al., 2021).

Synthesis and Preparation

Several studies focus on the synthesis and preparation of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one and related compounds. Khanapure and Biehl (1990) described a methodology for synthesizing various isochroman-3-ones, highlighting the versatility and potential for chemical modification of these compounds (Khanapure & Biehl, 1990).

Photophysical Investigation

Asiri et al. (2017) conducted a photophysical investigation of a similar compound, providing insights into its electronic and optical properties. This research underscores the potential applications of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one in fields like photonics and materials science (Asiri et al., 2017).

Potential in Cancer Research

There is also interest in the potential application of 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one derivatives in cancer research. Budzisz et al. (2004) explored the cytotoxicity and potential anticancer properties of novel Pt(II) and Pd(II) complexes with ligands related to 3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one (Budzisz et al., 2004).

Safety And Hazards

Similar compounds can have various safety and hazard profiles, depending on factors such as their chemical structure and the way they are used .

Future Directions

Research into similar compounds is ongoing, and future directions could include further investigation into their potential health benefits, as well as the development of new synthesis methods .

properties

IUPAC Name

3-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-15-7-12-14(8-16(15)21-2)22-9-13(17(12)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSUUSZLVOWNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452763
Record name 7-O-Methylglycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-one

CAS RN

75199-40-5
Record name 7-O-Methylglycitein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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